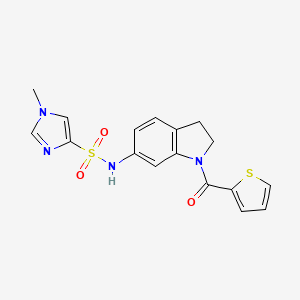
1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H16N4O3S2 and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including an imidazole ring, a thiophene moiety, and an indole derivative, which contribute to its pharmacological properties.
Structural Characteristics
The molecular formula of this compound is C17H16N4O2S, and it possesses a molecular weight of approximately 352.4 g/mol. The structure can be represented as follows:
| Component | Description |
|---|---|
| Imidazole Ring | Contributes to biological activity |
| Thiophene Moiety | Enhances interaction with biological targets |
| Indole Derivative | Known for diverse pharmacological effects |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, which may be the case for this compound as well.
- Receptor Modulation : The presence of functional groups allows for potential binding interactions with various receptors.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially making it useful against resistant strains.
Biological Activity Studies
Recent studies have focused on the biological efficacy of this compound, particularly in the context of antimicrobial resistance and cancer treatment.
Antimicrobial Activity
Research indicates that derivatives with similar structures exhibit significant antibacterial and antifungal activities. For example:
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial (E. coli) | 50 |
| This compound | Antifungal (C. albicans) | 30 |
These findings suggest that the compound could serve as a lead candidate for further development in treating infections caused by resistant microorganisms.
Case Studies
A notable case study involved the evaluation of this compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a promising activity profile:
- In vitro studies showed effective inhibition of bacterial growth at concentrations lower than those required for conventional antibiotics.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Indole Moiety : Utilizing cyclization reactions.
- Introduction of the Thiophene Group : Through electrophilic substitution.
- Imidazole Formation : Via condensation reactions.
Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Propriétés
IUPAC Name |
1-methyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-20-10-16(18-11-20)26(23,24)19-13-5-4-12-6-7-21(14(12)9-13)17(22)15-3-2-8-25-15/h2-5,8-11,19H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHJSBZMADKLRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














